molecular formula C9H5ClN2O2 B3050931 7-Chloroquinoxaline-2-carboxylic acid CAS No. 29821-65-6

7-Chloroquinoxaline-2-carboxylic acid

Cat. No. B3050931
CAS RN: 29821-65-6
M. Wt: 208.6 g/mol
InChI Key: QZUHZOLJLBAGPY-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Quinoline is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

The synthesis of quinoline derivatives has witnessed a rapid development in recent years . Various synthesis protocols have been reported in the literature for the construction of quinoline .


Molecular Structure Analysis

The molecular structure of carboxylic acids and quinolines involves a carbonyl group and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized .


Chemical Reactions Analysis

The functional group in carboxylic acids determines the main chemical properties of an organic compound . The reactions of carboxylic acids are due to the presence of the carboxyl group .


Physical And Chemical Properties Analysis

Carboxylic acid molecules are polar due to the presence of two electronegative atoms in the carboxyl group . The physical properties of carboxylic acids are a result of the presence of the carboxyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques : 7-Chloroquinoxaline-2-carboxylic acid is utilized in the synthesis of various derivatives through methods such as microwave-irradiated synthesis. This process yields compounds with significant antimicrobial activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
  • Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, incorporating 7-chloroquinoxaline-2-carboxylic acid, have shown promising antibacterial activities against gram-positive and gram-negative strains. Some derivatives demonstrated good activity against S. aureus (Al-Hiari et al., 2007).

Pharmaceutical Synthesis

  • Quinolone Antagonists : Derivatives of 7-Chloroquinoxaline-2-carboxylic acid have been found to exhibit AMPA receptor antagonistic activity, with certain compounds showing high potency and selectivity in vitro as well as neuroprotective efficacy in vivo (Takano et al., 2005).
  • Antitumor Drug Research : Derivatives such as 7-Chloro-4-hydroxyquinoline, synthesized from 7-chloroquinoxaline-2-carboxylic acid, are studied for their antitumor properties. Their effectiveness and relationship with antioxidant effects against free-radical-induced peroxidation have been a focus of research (Liu et al., 2002).

Chemical Synthesis and Reactivity

  • Chemical Transformations : 7-Chloroquinoxaline-2-carboxylic acid is a key intermediate in various chemical transformations, leading to the creation of new compounds with potential pharmaceutical applications. These transformations involve processes like cyclization and condensation with other chemical entities (Anderson & Cheeseman, 1974).

Mechanism of Action

The mechanism of action of carboxylic acids and quinolines in biological systems is complex and depends on the specific compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure and properties . It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information.

Future Directions

Research in the field of carboxylic acids and quinolines is ongoing, with recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Future research directions include the development of new synthetic strategies and methodologies .

properties

IUPAC Name

7-chloroquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)12-8(4-11-6)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHZOLJLBAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300338
Record name 7-chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoxaline-2-carboxylic acid

CAS RN

29821-65-6
Record name MLS002920352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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